Trimethylsilyl 2,2-dichloropropanoate Trimethylsilyl 2,2-dichloropropanoate
Brand Name: Vulcanchem
CAS No.: 72406-98-5
VCID: VC19383418
InChI: InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3
SMILES:
Molecular Formula: C6H12Cl2O2Si
Molecular Weight: 215.15 g/mol

Trimethylsilyl 2,2-dichloropropanoate

CAS No.: 72406-98-5

Cat. No.: VC19383418

Molecular Formula: C6H12Cl2O2Si

Molecular Weight: 215.15 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilyl 2,2-dichloropropanoate - 72406-98-5

Specification

CAS No. 72406-98-5
Molecular Formula C6H12Cl2O2Si
Molecular Weight 215.15 g/mol
IUPAC Name trimethylsilyl 2,2-dichloropropanoate
Standard InChI InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3
Standard InChI Key LHZLIDMTOFTZLO-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O[Si](C)(C)C)(Cl)Cl

Introduction

Molecular Structure and Physical Properties

The compound features a trimethylsilyl (TMS) group bonded to the oxygen of 2,2-dichloropropanoic acid. Key structural and physical properties are summarized below:

PropertyValueSource
Molecular FormulaC₆H₁₂Cl₂O₂Si ,
Molecular Weight215.15 g/mol (calculated)-
Parent Acid (Dalapon)C₃H₄Cl₂O₂ (MW: 142.97 g/mol)
Density (Parent Acid)1.4014 g/cm³
Boiling Point (Parent Acid)202°C

Structural Insights:

  • The TMS group enhances volatility and stabilizes intermediates during reactions .

  • The dichlorinated α-carbon increases electrophilicity, facilitating nucleophilic attacks .

Synthesis and Reaction Mechanisms

Preparation from 2,2-Dichloropropionic Acid

Trimethylsilyl 2,2-dichloropropanoate is synthesized via silylation of dalapon:

  • Reactants: 2,2-Dichloropropionic acid, trimethylsilyl chloride (TMSCl).

  • Conditions: Reflux in anhydrous toluene with a ruthenium catalyst (e.g., RuCl₂(PPh₃)₃) .

  • Procedure:

    • TMSCl is added to dalapon under inert atmosphere.

    • Liberated HCl is neutralized with a base (e.g., K₂CO₃).

    • Product purified via fractional distillation .

Reaction:
C3H4Cl2O2+(CH3)3SiClC6H12Cl2O2Si+HCl\text{C}_3\text{H}_4\text{Cl}_2\text{O}_2 + (\text{CH}_3)_3\text{SiCl} \rightarrow \text{C}_6\text{H}_{12}\text{Cl}_2\text{O}_2\text{Si} + \text{HCl}

Key Reaction: Ru-Catalyzed Addition to Olefins

The compound is pivotal in synthesizing γ-lactones (e.g., α-hydroxy-γ-alkyl-γ-butyrolactones) :

  • Substrates: Olefins (e.g., 1-octene).

  • Catalyst: RuCl₂(PPh₃)₃.

  • Outcome: High yields (73–91%) of lactones with food intake-enhancing properties in rats .

Mechanism:

  • Coordination: Ru catalyst activates the olefin.

  • Acylation: TMS ester acts as an electrophile, transferring the dichloropropanoyl group.

  • Cyclization: Intramolecular nucleophilic attack forms the lactone ring .

Applications in Organic Synthesis

γ-Lactone Production

  • Biological Relevance: Synthetic γ-lactones exhibit bioactivity, such as stimulating food intake in animal models .

  • Example: α-Hydroxy-γ-hexyl-γ-butyrolactone synthesized via Ru-catalyzed reaction .

Acyl Transfer Reagent

  • The TMS group facilitates clean acyl transfers in anhydrous conditions, avoiding side reactions .

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